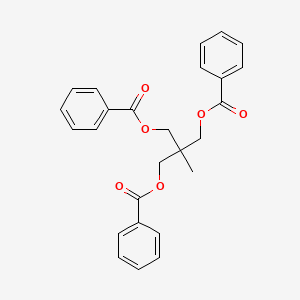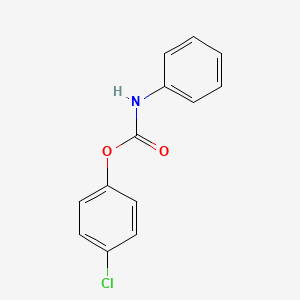
4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol is a chemical compound with the molecular formula C13H15ClO and a molecular weight of 222.717 g/mol It is characterized by the presence of a chloro group and two cyclopropyl groups attached to a benzyl alcohol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol typically involves the reaction of 4-chlorobenzyl chloride with cyclopropylmagnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol can undergo several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of alpha,alpha-dicyclopropylbenzyl alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: 4-Chloro-alpha,alpha-dicyclopropylbenzaldehyde or 4-Chloro-alpha,alpha-dicyclopropylacetophenone.
Reduction: Alpha,alpha-dicyclopropylbenzyl alcohol.
Substitution: Various derivatives depending on the nucleophile used, such as 4-amino-alpha,alpha-dicyclopropylbenzyl alcohol.
Aplicaciones Científicas De Investigación
4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol is not well-understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact pathways and targets involved .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-alpha-ethylbenzyl alcohol
- Alpha,alpha-dicyclopropyl-4-methylbenzyl alcohol
Uniqueness
4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol is unique due to the presence of both a chloro group and two cyclopropyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
62586-97-4 |
|---|---|
Fórmula molecular |
C13H15ClO |
Peso molecular |
222.71 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-dicyclopropylmethanol |
InChI |
InChI=1S/C13H15ClO/c14-12-7-5-11(6-8-12)13(15,9-1-2-9)10-3-4-10/h5-10,15H,1-4H2 |
Clave InChI |
OVIMMGOKMSTAHQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2CC2)(C3=CC=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11963902.png)
![N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-N,N-dimethylamine oxalate](/img/structure/B11963904.png)
![N-(2-methylphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11963905.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11963909.png)



![2-[2-(2-Bromo-3-methylbutanamido)acetamido]acetic acid](/img/structure/B11963934.png)

![4-chloro-N-[(diphenylphosphoryl)methyl]benzamide](/img/structure/B11963942.png)



